molecular formula C19H34O3 B3044291 Methyl 12-oxooctadec-9-enoate CAS No. 3047-65-2

Methyl 12-oxooctadec-9-enoate

Cat. No.: B3044291
CAS No.: 3047-65-2
M. Wt: 310.5 g/mol
InChI Key: DIPHDXIHMQRKSX-UHFFFAOYSA-N
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Description

Methyl 12-oxooctadec-9-enoate is an organic compound that belongs to the class of fatty acid esters. It is derived from ricinoleic acid, which is a major component of castor oil. This compound is of interest due to its unique chemical structure, which includes a keto group and a double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-oxooctadec-9-enoate can be synthesized through the oxidation of methyl ricinoleate. One common method involves the use of peroxy acids, such as monoperoxyphthalic acid or meta-chloroperoxybenzoic acid, which epoxidize the double bond of methyl ricinoleate, followed by rearrangement to form the keto group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the use of hydrogen peroxide and boron trifluoride etherate as reagents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxooctadec-9-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 12-oxooctadec-9-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antiviral and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 12-oxooctadec-9-enoate involves its interaction with various molecular targets and pathways. The keto group and double bond in its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate. The compound can undergo oxidation, reduction, and isomerization, which can lead to the formation of various biologically active derivatives .

Comparison with Similar Compounds

Similar Compounds

    Methyl ricinoleate: The precursor to methyl 12-oxooctadec-9-enoate, which lacks the keto group.

    Methyl 12-hydroxyoctadec-9-enoate: A similar compound with a hydroxyl group instead of a keto group.

    Methyl 12-oxo-9,10-epoxyoctadecanoate: An epoxide derivative of this compound.

Uniqueness

This compound is unique due to the presence of both a keto group and a double bond in its structure. This combination allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research .

Properties

IUPAC Name

methyl 12-oxooctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHDXIHMQRKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274896
Record name methyl 12-oxooctadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3047-65-2
Record name methyl 12-oxooctadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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